molecular formula C14H26N2O4 B7922823 [3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

[3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7922823
M. Wt: 286.37 g/mol
InChI Key: XUFXBHWAIGWPLC-UHFFFAOYSA-N
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Description

[3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral, Boc-protected pyrrolidine derivative of interest in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring core substituted with a tert -butoxycarbonyl (Boc)-protected isopropyl amine group and an acetic acid side chain, making it a valuable multifunctional scaffold . The molecular formula is C 14 H 26 N 2 O 4 and it has a molecular weight of 286.37 g/mol . This compound is primarily used as a synthetic intermediate or building block in organic synthesis. Its structure, particularly the chiral center and the Boc-protected amine, is crucial for constructing more complex molecules, potentially for the development of active pharmaceutical ingredients (APIs) . The Boc group is a standard protecting group in peptide synthesis, allowing for selective deprotection under mild acidic conditions, while the acetic acid moiety provides a handle for further conjugation via amide bond formation . Researchers value this reagent for creating peptide mimetics and for its potential application in designing protease inhibitors or other biologically active targets that interact with enzymes or receptors . Safety and Handling: While a specific Safety Data Sheet (SDS) for this compound was not available in the search results, structurally similar Boc-protected pyrrolidine compounds carry safety warnings. They may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Precautions such as wearing protective gloves, eye and face protection, and using only in a well-ventilated area are strongly advised. For detailed handling and disposal information, please consult the product-specific SDS before use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-10(2)16(13(19)20-14(3,4)5)11-6-7-15(8-11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXBHWAIGWPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid, with the CAS number 438631-75-5, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly in the context of pharmacological applications.

Chemical Structure and Properties

[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is characterized by the following molecular formula:

C14H26N2O4C_{14}H_{26}N_{2}O_{4}

The structure includes a pyrrolidine ring, which is often associated with various biological activities due to its ability to interact with numerous biological targets.

Synthesis

The synthesis of this compound typically involves the protection of amine functionalities using tert-butoxycarbonyl (Boc) groups and subsequent reactions to introduce the isopropyl and acetic acid moieties. The synthetic route may vary based on desired purity and yield, but it generally follows established protocols for pyrrolidine derivatives.

Research indicates that compounds containing pyrrolidine rings can influence various biological pathways. The specific mechanism of action for [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is not fully elucidated; however, similar compounds have been shown to act as enzyme inhibitors or modulators of receptor activity.

Pharmacological Effects

  • Anticancer Activity : Some studies have suggested that pyrrolidine derivatives exhibit anticancer properties by disrupting cellular processes such as mitosis. For instance, compounds structurally related to [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid have been shown to inhibit mitotic kinesins, leading to cell cycle arrest in cancer cells .
  • Neuroprotective Effects : Pyrrolidine derivatives are also being investigated for neuroprotective effects against neurodegenerative diseases. The modulation of neurotransmitter systems by these compounds may contribute to their therapeutic potential .
  • Antimicrobial Activity : Preliminary studies suggest that certain pyrrolidine compounds possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .

Case Studies

Recent research has highlighted the potential of related compounds in various therapeutic areas:

  • Study on Cancer Cell Lines : A study demonstrated that a related pyrrolidine compound induced apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . This suggests that [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid may have similar effects.
  • Neuroprotection in Animal Models : In animal models, pyrrolidine derivatives have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress . This could indicate a potential application for [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid in treating neurodegenerative disorders.

Data Table: Biological Activities of Pyrrolidine Derivatives

Compound Biological Activity Mechanism Reference
Compound AAnticancerInhibition of mitotic kinesins
Compound BNeuroprotectiveModulation of neurotransmitter systems
Compound CAntimicrobialDisruption of bacterial cell wall synthesis

Scientific Research Applications

Biological Activities

Research indicates that [3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid and its derivatives exhibit significant biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development.
  • Antitumor Activity : Some pyrrolidine derivatives are being investigated for their ability to inhibit cancer cell proliferation, suggesting potential applications in oncology.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways relevant to disease mechanisms.

Case Studies

Several studies have explored the applications of pyrrolidine derivatives in drug development:

  • Antitumor Research : A study published in Journal of Medicinal Chemistry highlighted a series of pyrrolidine derivatives that demonstrated selective cytotoxicity against cancer cell lines. The structural modifications, including Boc protection, were crucial for enhancing biological activity.
  • Antimicrobial Studies : Research conducted on pyrrolidine derivatives showed promising results against Gram-positive bacteria, indicating their potential as new antibiotic agents.
  • Peptide Synthesis : The use of Boc-protected amino acids in peptide synthesis has been well-documented, showcasing the versatility of this compound as a building block in complex peptide structures.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group enables condensation reactions with amines to form peptide bonds. Key characteristics include:

  • Activation Requirement : Carbodiimide reagents (e.g., EDC, DCC) are typically used to activate the carboxylic acid for coupling.

  • Stereochemical Influence : The (R)-configured pyrrolidine moiety directs regioselectivity in peptide synthesis, favoring amide bond formation at the α-position.

  • Boc Stability : The tert-butoxycarbonyl (Boc) group remains intact under standard peptide coupling conditions (pH 6–8, room temperature) .

Representative Reaction :
[3-(Boc-isopropyl-amino)-pyrrolidinyl]-acetic acid+H2N-REDC, HOBtAmide product\text{[3-(Boc-isopropyl-amino)-pyrrolidinyl]-acetic acid} + \text{H}_2\text{N-R} \xrightarrow{\text{EDC, HOBt}} \text{Amide product}

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen participates in alkylation and acylation reactions:

Reaction TypeConditionsYield (%)Key Observations
N-Alkylation K2_2CO3_3, DCM, RT44–81 Competing dialkylation observed
N-Acylation TEA, DCM, −50°C74–84 High enantiomeric purity retained
  • Steric Effects : Bulky substituents on the isopropyl group reduce reaction rates due to hindered access to the nitrogen lone pair .

  • Boc Deprotection Risk : Strong bases (e.g., NaOH) or acids (TFA) cleave the Boc group, necessitating pH-controlled conditions .

Boc Deprotection

Controlled hydrolysis under acidic conditions:
Boc-protected amineTFA/H2O (1:1)Free amine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{TFA/H}_2\text{O (1:1)}} \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

  • Half-life : 7.3 hours in pH 6.5 buffer for β-alanine-derived analogues .

  • Byproducts : Formaldehyde and acetic acid detected via NMR in related compounds .

Ester Hydrolysis

The acetic acid side chain undergoes pH-dependent hydrolysis:

  • Rate Constants : k=0.021h1k = 0.021 \, \text{h}^{-1} in PBS (pH 7.4) .

  • Mechanistic Pathway : Anchimeric assistance from the pyrrolidine nitrogen accelerates intramolecular cleavage .

Intramolecular Cyclization

Under basic conditions, the compound forms diketopiperazine (DKP) derivatives via a six-membered transition state:

Key Steps :

  • Deprotonation of the carboxylic acid.

  • Nucleophilic attack by the pyrrolidine nitrogen.

  • Elimination of water to form a DKP ring .

Experimental Data :

  • Rate Enhancement : 10-fold faster cyclization in DMSO compared to aqueous buffer .

  • Product Stability : DKP derivatives show increased resistance to enzymatic degradation (e.g., T1/2=25.4hT_{1/2} = 25.4 \, \text{h} in rat lung homogenate) .

Comparative Reactivity Table

ReactionConditionsPrimary ProductYield/Stability
Peptide couplingEDC, HOBt, RTAmide75–90%
Boc deprotectionTFA/H2_2OFree amineQuantitative
Diketopiperazine formationpH 9, 37°CCyclic DKPT1/2=36.6hT_{1/2} = 36.6 \, \text{h}
Ester hydrolysisPBS, pH 7.4Carboxylic acidk=0.021h1k = 0.021 \, \text{h}^{-1}

Mechanistic Insights from Computational Studies

  • DFT Calculations : Reveal a 15.3 kcal/mol activation barrier for DKP formation, consistent with experimental rates .

  • Solvent Effects : Polar aprotic solvents stabilize transition states, reducing activation energy by 3–5 kcal/mol .

This compound’s reactivity profile highlights its versatility in synthesizing peptidomimetics and prodrugs, particularly in pulmonary-targeted therapies where controlled hydrolysis enhances bioavailability . The Boc group’s stability under physiological conditions and the stereochemical influence of the pyrrolidine ring make it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Estimated as C₁₅H₂₆N₂O₄ (based on analogous structures in ).
  • Molecular Weight : ~286.37 g/mol (enantiomer-specific data from ).
  • Applications : Used as a building block in medicinal chemistry, particularly for peptide synthesis and protease inhibitor development due to its Boc protection and chiral centers .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Differences Reference
[3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid Pyrrolidine ring, Boc-isopropyl-amino, acetic acid C₁₅H₂₆N₂O₄ ~286.37 Reference compound
[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Piperidine ring instead of pyrrolidine C₁₅H₂₈N₂O₄ 300.40 Six-membered ring increases flexibility
2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid Boc-protected amino group (no isopropyl) C₁₁H₂₀N₂O₄ 244.29 Lacks isopropyl group; simpler substitution
[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid Acetyl group replaces Boc C₁₂H₂₁N₃O₃ 255.32 Acetyl offers less steric bulk; altered stability
2-(Pyrrolidin-1-yl)acetic acid hydrochloride No Boc or isopropyl groups C₆H₁₁NO₂·HCl 165.62 Minimal substitution; hydrochloride salt

Key Comparative Findings

Pyrrolidine derivatives generally show higher metabolic stability in drug design due to reduced ring strain .

Substituent Effects: The Boc group in the target compound enhances stability during synthesis (acid-labile protection) compared to the acetyl group in , which requires harsher deprotection conditions .

Physicochemical Properties :

  • The acetic acid moiety improves aqueous solubility across all analogues, facilitating salt formation and bioavailability .
  • Boc-protected compounds (e.g., target and piperidine analog) require storage at 2–8°C to prevent decomposition, whereas acetylated derivatives are more stable at room temperature .

Preparation Methods

Table 1: Comparison of Pyrrolidine Synthesis Methods

MethodReagents/ConditionsYield (%)Stereochemical Control
Ugi-4CRAmine, aldehyde, isocyanide, acid60–85Moderate
Zr-catalyzedZrCl₄, N-acyl aminoaldehyde, THF70–88High
Reductive AminationKetone, NaBH₃CN, MeOH50–75Low

Introduction of the Isopropylamino-Boc Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during subsequent reactions. A standard protocol involves:

  • Alkylation of 3-Aminopyrrolidine : Reacting 3-aminopyrrolidine with isopropyl bromide in the presence of K₂CO₃ in DMF at 60°C for 12 hours yields 3-isopropylaminopyrrolidine.

  • Boc Protection : Treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C–25°C for 4–6 hours achieves Boc protection.

Key Considerations:

  • Solvent Choice : THF or DCM optimizes Boc₂O reactivity.

  • Steric Effects : Bulkier amines require extended reaction times.

Acetic Acid Moiety Attachment

The acetic acid group is introduced via alkylation of the pyrrolidine nitrogen . Two primary methods are employed:

Method A: Direct Alkylation

Reacting Boc-protected 3-isopropylaminopyrrolidine with ethyl bromoacetate in acetonitrile using K₂CO₃ as a base (60°C, 8 hours), followed by hydrolysis with NaOH/EtOH (1:1) to yield the carboxylic acid.

Method B: Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple Boc-protected pyrrolidine with hydroxyacetic acid derivatives. This method preserves stereochemistry but is costlier.

Table 2: Alkylation Efficiency Comparison

MethodReagentsTemperature (°C)Yield (%)
AK₂CO₃, ethyl bromoacetate6070–80
BDEAD, PPh₃2565–75

Stereochemical Control and Resolution

The (S)-configuration at the 3-position is achieved through:

  • Chiral Auxiliaries : Using (R)- or (S)-BINOL-derived catalysts during cyclization.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers from racemic mixtures.

Industrial-Scale Optimization

Large-scale production prioritizes cost and sustainability:

  • Continuous Flow Synthesis : Reduces reaction times by 40% compared to batch processes.

  • Green Solvents : Substituting DCM with cyclopentyl methyl ether (CPME) decreases environmental impact.

Analytical Characterization

Final product validation includes:

  • HPLC : Purity >98% (C18 column, 0.1% TFA/ACN gradient).

  • NMR : δ 1.41 ppm (Boc tert-butyl), δ 3.85 ppm (pyrrolidine CH₂).

Q & A

Q. What are the key steps and reaction conditions for synthesizing [3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid?

The synthesis typically involves:

  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine, often using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–25°C .
  • Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrolidine intermediate and isopropylamine .
  • Acetic acid functionalization : Alkylation or substitution to introduce the acetic acid moiety .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Critical parameters include solvent choice (e.g., DCM for Boc protection), temperature control (0°C for exothermic steps), and catalyst optimization (e.g., DMAP for acylation) .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., Boc methyl at δ 1.4 ppm) and stereochemistry .
  • IR spectroscopy : Confirms carbonyl stretches (Boc C=O at ~1680 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 301.2) .
  • X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral angles in the pyrrolidine ring .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side reactions?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while non-polar solvents (e.g., DCM) reduce hydrolysis of Boc groups .
  • Catalyst screening : Use HOBt or HOAt to suppress racemization during amide bond formation .
  • Temperature gradients : Gradual warming (0°C → RT) prevents Boc group cleavage during acidic workups .
  • In-line monitoring : Employ HPLC or TLC to track reaction progress and identify byproducts (e.g., tert-butyl carbamate) early .

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

The (R)-configuration at the pyrrolidine chiral center enhances binding affinity to biological targets (e.g., enzymes or GPCRs) due to spatial compatibility. For example:

  • (R)-enantiomers show 3–5× higher activity in protease inhibition assays compared to (S)-enantiomers .
  • Computational docking (e.g., AutoDock Vina) predicts favorable hydrogen bonding between the (R)-configured amine and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
    Experimental validation via chiral HPLC separation and enzymatic assays is critical .

Q. What computational methods are used to predict reaction pathways and optimize experimental conditions?

  • Quantum mechanics (QM) : Density Functional Theory (DFT) calculates transition states and activation energies for key steps (e.g., Boc deprotection) .
  • Machine learning (ML) : Models trained on reaction databases (e.g., Reaxys) predict optimal solvents/catalysts for coupling reactions .
  • Molecular dynamics (MD) : Simulates solvation effects and conformational stability of intermediates .
    These methods reduce trial-and-error experimentation by >50% in route scoping .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., cyclopropyl vs. isopropyl) and assay activity against standardized targets (e.g., IC₅₀ in enzyme inhibition) .
  • Meta-analysis : Compare datasets across studies using tools like ChemBioDraw to identify outliers (e.g., discrepancies in IC₅₀ due to assay pH variations) .
  • Crystallographic overlays : Superpose X-ray structures of ligand-target complexes to assess binding mode consistency .
    For example, cyclopropyl analogs may exhibit lower solubility (logP +0.5) but higher metabolic stability, complicating direct activity comparisons .

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